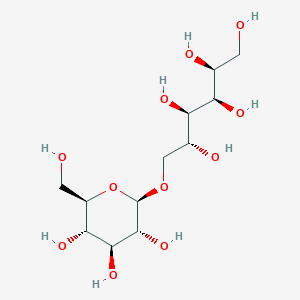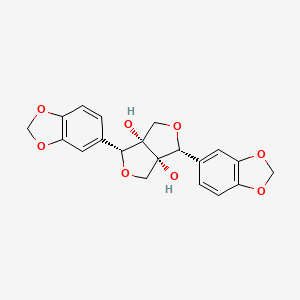
ガノデリック酸Lm2
概要
説明
Ganoderic acid Lm2 (GA-Lm2) is a triterpenoid compound derived from the Ganoderma lucidum mushroom, also known as the Reishi mushroom. It has been studied for its potential health benefits, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial activities. GA-Lm2 has been isolated from the fruiting bodies of G. lucidum and is known to be one of the most abundant triterpenoids in this species. The structure of GA-Lm2 is characterized by a tricyclic ring system, composed of three six-membered rings and two five-membered rings.
科学的研究の応用
薬理学的調査
ガノデリック酸Lm2は、その薬理学的特性について広範囲にわたって研究されています。 抗腫瘍、抗ウイルス、および免疫調節効果を含む、さまざまな活動を呈します 。これらの特性により、新しい治療薬の開発に役立つ貴重な化合物となっています。
癌治療
腫瘍学の分野では、this compoundは癌細胞の増殖を阻害するという点で有望視されています 。アポトーシスを誘導し、転移を予防する能力は、特に抗癌戦略の開発において貴重です。
代謝性疾患
研究によると、this compoundは糖尿病や高脂血症などの代謝性疾患に有益な効果をもたらす可能性があります 。血糖値とコレステロールの調節を助けるため、これらの疾患に対する潜在的な自然療法と考えられています。
神経保護剤
This compoundは、神経保護剤としての可能性を秘めています。 アルツハイマー病やパーキンソン病などの疾患において、神経細胞を損傷から保護する可能性があります 。この応用は、高齢化人口と神経変性疾患の研究にとって重要です。
抗酸化特性
この化合物の抗酸化特性は、多くの慢性疾患の要因である酸化ストレスに対抗するのに役立ちます 。this compoundは、フリーラジカルを中和することにより、これらの病状の予防または軽減に役立つ可能性があります。
抗炎症作用
This compoundは、関節炎や喘息などの病状の治療に役立つ抗炎症作用も有しています 。炎症を軽減する能力は、炎症性疾患患者の痛みを管理し、生活の質を向上させるのに役立ちます。
肝臓保護
This compoundは、毒素や病気によって引き起こされる肝臓の損傷から保護できるという証拠があります 。この肝保護効果は、肝炎などの肝疾患の治療法の開発にとって重要です。
心臓血管の健康
最後に、this compoundは、血行を改善し、アテローム性動脈硬化を予防することにより、心臓血管の健康に貢献する可能性があります 。心臓病のリスク要因を軽減する可能性は、心臓の健康に関する研究の注目すべき分野です。
Safety and Hazards
将来の方向性
The future directions for research on Ganoderic Acid Lm2 and other ganoderic acids include determining the basis of diversification of different types of ganoderic acids isolated with different bioactivities . There is also interest in exploring viable avenues for hyper-production of ganoderic acids .
作用機序
Target of Action
Ganoderic Acid Lm2, a natural terpenoid isolated from the fungus Ganoderma lucidum, has potential anti-tumor activity . The primary targets of Ganoderic Acid Lm2 are the proteins p53 and MDM2 . The p53 protein is a tumor suppressor that regulates the cell cycle and prevents cancer formation . MDM2 is a negative regulator of the p53 pathway .
Mode of Action
Ganoderic Acid Lm2 interacts with its targets, leading to changes in cellular processes. It may inhibit the interaction of MDM2 and p53 by binding to MDM2 . This interaction can induce apoptosis (programmed cell death) by regulating the p53 signaling pathway .
Biochemical Pathways
Ganoderic Acid Lm2 affects the p53-MDM2 pathway . This pathway is crucial in regulating cell growth and death, and its disruption can lead to cancer . By interacting with MDM2, Ganoderic Acid Lm2 can prevent the degradation of p53, allowing it to accumulate and exert its tumor-suppressing effects .
Pharmacokinetics
It’s known that ganoderic acids are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application .
Result of Action
The molecular and cellular effects of Ganoderic Acid Lm2’s action primarily involve the induction of apoptosis in cancer cells . By inhibiting the interaction of MDM2 and p53, Ganoderic Acid Lm2 allows p53 to accumulate and trigger the programmed death of cancer cells .
Action Environment
The action of Ganoderic Acid Lm2 can be influenced by various environmental factors. For instance, the biosynthesis of Ganoderic acids can be regulated by environmental factors such as nutritional conditions, physical means, and single chemical or biological signals . Various signaling molecules (such as ROS, Ca 2+, NO, H 2 S, cAMP, and so on) are involved in Ganoderic Acid biosynthesis regulation in response to environmental factors . These factors can affect the production and efficacy of Ganoderic Acid Lm2.
生化学分析
Biochemical Properties
Ganoderic Acid Lm2 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the extensive oxidation processes that convert lanosterol to ganoderic acids . Additionally, Ganoderic Acid Lm2 has been shown to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components . This inhibition is significant in its anti-tumor activity, as it prevents cancer cells from invading surrounding tissues.
Cellular Effects
Ganoderic Acid Lm2 exerts multiple effects on various cell types and cellular processes. It has been observed to induce apoptosis in cancer cells while having minimal effects on normal cells . This selective cytotoxicity is partly due to its ability to modulate cell signaling pathways, such as the MAPK pathway, and influence gene expression related to cell survival and apoptosis . Furthermore, Ganoderic Acid Lm2 impacts cellular metabolism by enhancing the immune response and reducing inflammation .
Molecular Mechanism
The molecular mechanism of Ganoderic Acid Lm2 involves several key processes. It binds to specific biomolecules, such as β-catenin in the Wnt signaling pathway, inhibiting its activity and preventing the proliferation of cancer cells . Additionally, Ganoderic Acid Lm2 can inhibit the activity of cytochrome P450 enzymes, leading to reduced synthesis of cholesterol and other sterols . These interactions result in changes in gene expression that promote apoptosis and inhibit tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ganoderic Acid Lm2 have been observed to change over time. The compound is relatively stable under controlled conditions, but its activity can degrade over extended periods . Long-term studies have shown that Ganoderic Acid Lm2 maintains its anti-tumor activity for several months when stored properly . Its efficacy may decrease if exposed to light or higher temperatures for prolonged periods .
Dosage Effects in Animal Models
The effects of Ganoderic Acid Lm2 vary with different dosages in animal models. At lower doses, it has been shown to enhance immune function and reduce tumor growth without significant adverse effects . At higher doses, Ganoderic Acid Lm2 can cause toxicity, including liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Ganoderic Acid Lm2 is involved in several metabolic pathways, primarily through the mevalonate pathway . This pathway uses acetyl-coenzyme A as a substrate to produce intermediate compounds that eventually form ganoderic acids . The compound interacts with enzymes such as HMG-CoA reductase, which plays a critical role in the synthesis of mevalonate . These interactions can affect metabolic flux and the levels of various metabolites involved in sterol biosynthesis .
Transport and Distribution
Within cells and tissues, Ganoderic Acid Lm2 is transported and distributed through specific transporters and binding proteins . It has been observed to accumulate in certain tissues, such as the liver and spleen, where it exerts its pharmacological effects . The compound’s distribution is influenced by its interactions with transport proteins that facilitate its movement across cellular membranes .
Subcellular Localization
Ganoderic Acid Lm2 is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are affected by its localization, as it can interact with different biomolecules in these compartments . Post-translational modifications, such as phosphorylation, may also play a role in directing Ganoderic Acid Lm2 to specific organelles . These modifications can influence its stability and activity within the cell .
特性
IUPAC Name |
(E,4S,6R)-4-hydroxy-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-19,21,31-32H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,19+,21+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIVANDTNNUXRH-LEWHDHFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


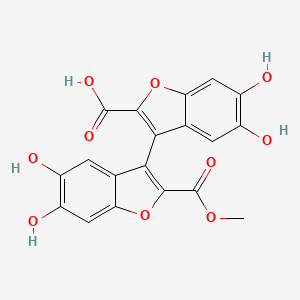
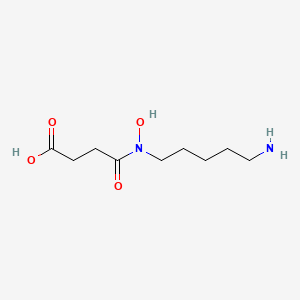
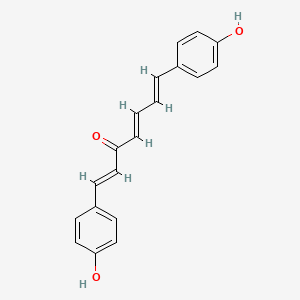
![N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)H-pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B1245955.png)
![(2S,3S,4R,5R)-3-amino-5-[6-[(2,5-dichlorophenyl)methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1245956.png)
![2-[16-(1-aminoethyl)-3-[[4-amino-2-[[(E)-12-methyltridec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B1245957.png)
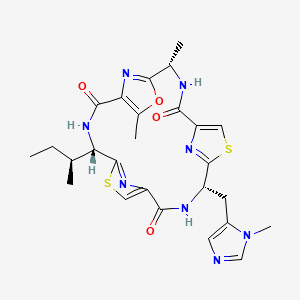
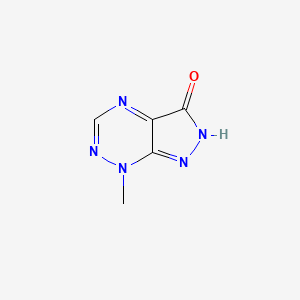
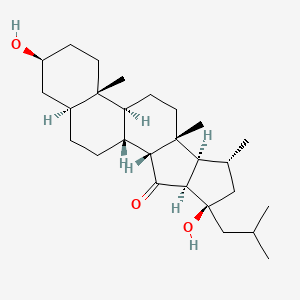
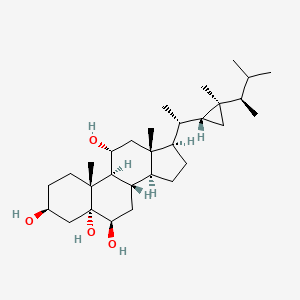
![[(2R,3R,4aS,5S,8aR)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate](/img/structure/B1245969.png)
